Home > Products > Screening Compounds P62310 > Imatinib (Piperidine)-N-oxide
Imatinib (Piperidine)-N-oxide - 571186-91-9

Imatinib (Piperidine)-N-oxide

Catalog Number: EVT-1441224
CAS Number: 571186-91-9
Molecular Formula: C29H31N7O2
Molecular Weight: 509.614
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib-N-oxide is a metabolite of Imatinib, a tyrosine kinase inhibitor primarily known for its use in treating chronic myeloid leukemia. Chemically, Imatinib-N-oxide is formed by the N-oxidation of the piperazine ring within the Imatinib structure. Specifically, oxidation occurs at the N-4 position of the piperazine ring, where a methyl group is attached . This metabolite has garnered interest in scientific research due to its potential role in understanding Imatinib metabolism and disposition within the body.

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It works by blocking the action of specific enzymes that promote cancer cell growth [].

N-Desethyl Imatinib (M1)

Compound Description: N-Desethyl Imatinib (M1) is a major metabolite of Imatinib in humans. It is formed by N-de-ethylation of the piperazine ring side chain []. M1 exhibits a four-fold higher area under the curve (AUC) than Imatinib, suggesting a potentially significant role in the drug's overall efficacy [].

Sorafenib

Compound Description: Sorafenib is another multi-kinase inhibitor used to treat various cancers, including hepatocellular carcinoma and renal cell carcinoma []. Sorafenib is metabolized in the liver to its glucuronide conjugate, Sorafenib-glucuronide [].

Sorafenib-glucuronide

Compound Description: Sorafenib-glucuronide is a major metabolite of Sorafenib, formed by glucuronidation []. It is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3 [].

CP-945,598

Compound Description: CP-945,598 is a selective antagonist of the cannabinoid CB1 receptor. It undergoes extensive metabolism, primarily through N-de-ethylation by CYP3A4/3A5 enzymes, to form its major metabolite, N-Desethyl CP-945,598 [].

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

Compound Description: SCH 351125 is a potent and selective CCR5 antagonist with antiviral activity against HIV-1. Structure-activity relationship studies on the piperidino-piperidine scaffold led to its discovery [, ].

Relevance: SCH 351125 belongs to the oximino-piperidino-piperidine class of compounds, sharing the piperidine N-oxide moiety with Imatinib (Piperidine)-N-oxide [, ]. Although their core structures differ, the presence of this shared feature and the extensive SAR studies conducted on SCH 351125 provide valuable information for understanding the structure-activity relationships and potential biological activities of related compounds like Imatinib (Piperidine)-N-oxide.

Overview

Imatinib (Piperidine)-N-oxide is a derivative of imatinib, a prominent tyrosine kinase inhibitor primarily used in treating chronic myelogenous leukemia and gastrointestinal stromal tumors. This compound features a piperidine ring, a six-membered nitrogen-containing heterocycle that contributes to its biological activity. The presence of the N-oxide functional group enhances its pharmacological properties, making it a subject of interest in both synthetic chemistry and medicinal research.

Source

Imatinib (Piperidine)-N-oxide is often synthesized as a by-product during the production of imatinib. It can also be obtained through specific oxidation reactions involving imatinib as the starting material, typically using oxidizing agents such as hydrogen peroxide in the presence of acids like acetic acid .

Classification

This compound is classified under small molecule inhibitors, specifically targeting tyrosine kinases. It belongs to the broader category of pharmaceutical compounds utilized in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth and proliferation.

Synthesis Analysis

Methods

The synthesis of Imatinib (Piperidine)-N-oxide generally involves the oxidation of imatinib. One common method is the use of hydrogen peroxide as an oxidizing agent, often facilitated by a catalyst such as acetic acid. The reaction conditions must be carefully controlled to ensure selective oxidation, which converts the nitrogen atom in the piperidine ring into an N-oxide derivative.

Technical Details

  1. Oxidation Reaction:
    • Reagents: Hydrogen peroxide, acetic acid.
    • Conditions: Controlled temperature and pressure to optimize yield and purity.
    • Mechanism: The piperidine nitrogen is oxidized to form the N-oxide while minimizing side reactions.
  2. Industrial Production:
    • Larger scale synthesis follows similar methods but employs continuous flow reactors and advanced purification techniques such as chromatography to achieve high yields and purity levels .
Molecular Structure Analysis

Structure

Imatinib (Piperidine)-N-oxide can be represented by its molecular formula C29H32N7OC_{29}H_{32}N_{7}O. The structural representation highlights the piperidine ring along with other functional groups characteristic of imatinib derivatives.

Data

  • Molecular Weight: Approximately 493.6027 g/mol.
  • Chemical Formula: C29H32N7O.
  • Structural Features: The compound includes a piperidine ring, an N-oxide group, and various aromatic systems that contribute to its biological activity .
Chemical Reactions Analysis

Reactions

Imatinib (Piperidine)-N-oxide participates in several chemical reactions:

  1. Oxidation: Can undergo further oxidation leading to N,N-dioxide derivatives.
  2. Reduction: The N-oxide group can be reduced back to the original piperidine structure using reducing agents like palladium on carbon.
  3. Substitution: The compound can engage in nucleophilic substitution reactions where the N-oxide group may be replaced by other functional groups.

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide, peracids.
  • Common Reagents for Reduction: Hydrogen gas with palladium on carbon.
  • Substitution Agents: Halogenating agents or nucleophiles such as amines .
Mechanism of Action

Imatinib (Piperidine)-N-oxide primarily exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is crucial for the survival and proliferation of chronic myelogenous leukemia cells. This inhibition occurs through binding at the ATP pocket within the kinase's active site, thereby preventing phosphorylation of downstream targets involved in cell growth and survival.

Process

  1. Target Interaction: Binding to BCR-ABL tyrosine kinase.
  2. Inhibition Mechanism: Prevents ATP from binding, halting phosphorylation processes critical for cancer cell signaling pathways .
  3. Additional Targets: Also inhibits other receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptors, contributing to its antitumor effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

  • Flammability: Classified as a flammable liquid (Category 2).
  • Toxicity: Acute toxicity upon ingestion or skin contact; poses risks such as severe skin burns and eye damage (Category 1B) .

Relevant data indicate that Imatinib (Piperidine)-N-oxide interacts with various biomolecules, influencing cellular processes through its mechanism of action.

Applications

Imatinib (Piperidine)-N-oxide is primarily studied for its potential applications in cancer therapy due to its role as a tyrosine kinase inhibitor. Its synthesis serves not only as a precursor for more complex molecules but also as a reagent in organic synthesis processes aimed at developing new therapeutic agents.

Introduction to Imatinib (Piperidine)-N-oxide

Nomenclature and Structural Classification

Chemical Identity:Imatinib (piperidine)-N-oxide (CAS: 571186-91-9), also designated as CGP 71422 or Imatinib piperidine N-oxide, is a structural analog and metabolite of the tyrosine kinase inhibitor Imatinib (STI571). It belongs to the 2-phenylaminopyrimidine class of small molecules. The core structure retains Imatinib’s benzamide and pyrimidinylaminophenyl pharmacophores but features a critical N-oxidation at the terminal nitrogen of the piperazine-methylpiperidine moiety [1] [4] [10].

Structural Features:

  • Backbone: Identical to Imatinib: 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide.
  • Modification: Oxygen atom insertion at the piperazine nitrogen, converting the tertiary amine to a tertiary amine N-oxide. This alters electron distribution, polarity, and hydrogen-bonding capacity [1] [4].

Table 1: Nomenclature and Key Identifiers of Imatinib (Piperidine)-N-oxide

Systematic NameSynonym(s)CAS Registry No.Molecular FormulaStructure Identifier
4-[(4-Methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamideCGP 71422; Imatinib piperidine N-oxide; FI24543571186-91-9C₂₉H₃₁N₇O₂Piperazine ring N-oxide

Discovery and Historical Context as a Metabolite of Imatinib

Identification in Metabolism Studies:Imatinib (piperidine)-N-oxide was first identified during investigations into the metabolic fate of Imatinib in humans and preclinical models. Early studies using techniques like HPLC coupled with mass spectrometry (LC-MS/MS) detected this metabolite in patient urine samples collected within 2 hours post-dose, indicating its formation during first-pass metabolism or rapid hepatic processing. However, it was notably absent at 24 hours, suggesting further metabolism or excretion [1] [6] [7].

Synthetic Origin:The compound is also a known synthetic by-product during the industrial manufacture of Imatinib mesylate. Process-related impurities like the piperidine-N-oxide form during oxidation steps and must be controlled to meet pharmaceutical purity standards [10].

Metabolic Pathway:

  • Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the major catalyst for the oxidation of the piperazine nitrogen, forming the N-oxide. Minor contributions may come from flavin-containing monooxygenases (FMOs) [1] [5].
  • Quantitative Role: While the N-desmethyl metabolite (CGP74588) is the major circulating active metabolite (~20% of parent plasma concentration), the piperidine-N-oxide is quantitatively a minor metabolite. Its precise steady-state plasma concentration in patients remains less characterized than the N-desmethyl analog [1] [6].

Table 2: Origins and Characteristics of Imatinib (Piperidine)-N-oxide

OriginKey Study/ContextDetected InSignificance
Metabolic MetaboliteHuman ADME studies using ¹⁴C-ImatinibUrine (early timepoints: ≤2h); Plasma (minor)Minor metabolic pathway (CYP3A4/FMO-mediated)
Synthetic By-productImatinib manufacturing processDrug substance/product as impurityRequires strict control per ICH guidelines; Demonstrates susceptibility of piperazine to oxidation

Role in Tyrosine Kinase Inhibitor Research

Structure-Activity Relationship (SAR) Investigations:The generation of Imatinib (piperidine)-N-oxide provided crucial insights into the SAR of 2-phenylaminopyrimidine TKIs:

  • Reduced Potency: Introduction of the polar N-oxide group significantly diminishes inhibitory activity against primary Imatinib targets (BCR-ABL, KIT, PDGFR) compared to the parent drug and the N-desmethyl metabolite. This highlights the critical importance of the uncharged, basic piperazine nitrogen for optimal binding affinity within the kinase ATP-binding pocket. The N-oxide disrupts key hydrophobic or hydrogen-bonding interactions [1] [4] [7].
  • Pharmacophore Refinement: Its inactivity helped define the non-tolerance of bulky, polar modifications at the piperazine terminus in first-generation TKIs like Imatinib, guiding the design of next-generation inhibitors where modifications were focused on other regions of the molecule [7] [8].

Diagnostic & Mechanistic Tool:

  • Transporter Interaction Probe: Studies investigating the role of efflux transporters (e.g., ABCG2/BCRP) in Imatinib resistance utilized Imatinib (piperidine)-N-oxide. Polymorphisms in ABCG2 (e.g., 34G>A, 421C>A) were found to correlate with variations in plasma levels of Imatinib and its metabolites, including the N-oxide, suggesting it is also an ABCG2 substrate. This impacts interpatient pharmacokinetic variability and potentially treatment efficacy [6].
  • Metabolic Stability Marker: Its presence, albeit minor, contributes to understanding the overall metabolic clearance routes of Imatinib and the potential for drug-drug interactions mediated by CYP3A4 inducers/inhibitors [1] [5].

Table 3: Comparative Profile of Key Imatinib Metabolites in Research

MetaboliteStructure Key ChangeEnzymatic FormationRelative Potency (vs. Imatinib)Primary Research Utility
Imatinib (Parent)NoneN/A1.0 (Reference)Gold standard TKI
N-Desmethyl Imatinib (CGP74588)Demethylation of piperazine methylCYP3A4/CYP3A5~0.3 - 0.5Major active metabolite; Contributes to efficacy/toxicity
Imatinib (Piperidine)-N-oxide (CGP 71422)Oxidation of piperazine NCYP3A4 / FMO?<< 0.1 (Significantly reduced)SAR studies; Transporter probe (ABCG2)
Pyridine-N-oxide ImatinibOxidation of pyridyl NCYP? / FMO?Unclear (Minor metabolite)Limited research utility

Properties

CAS Number

571186-91-9

Product Name

Imatinib (Piperidine)-N-oxide

IUPAC Name

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O2

Molecular Weight

509.614

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

MSADRWGPCQTOST-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[(4-Methyl-4-oxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 71422;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.